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molecular formula C6H8O4-2 B1204190 Adipate CAS No. 764-65-8

Adipate

Cat. No. B1204190
M. Wt: 144.12 g/mol
InChI Key: WNLRTRBMVRJNCN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US07816424B2

Procedure details

Examples of the polybutylene succinate (PBS) type aliphatic polyester include polybutylene succinate (PBS) made from butanediol and succinic acid, an adipate copolymer (PBSA) obtained by copolymerizing adipic acid to accelerate biodegradability, and adipate/terephthalate copolymer obtained by copolymerizing terephthalic acid. The commercially available products include “BIONOLLE (trade name)”, “ENPOL (trade name)”, “ECOFLEX (trade name)” and “BIOMAX (trade name)” available from Showa High polymer, Ltd., Ire Chemical, Ltd., BASF AG, and Du Pont, Ltd., respectively.
Name
polybutylene succinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aliphatic polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
polybutylene succinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([OH:6])([OH:5])[CH2:2][CH2:3][CH3:4].[C:7]([OH:14])(=[O:13])[CH2:8][CH2:9][C:10]([OH:12])=[O:11]>>[C:10]([O-:12])(=[O:11])[CH2:9][CH2:4][CH2:3][CH2:2][C:1]([O-:6])=[O:5].[C:1]([OH:6])(=[O:5])[CH2:2][CH2:10][CH2:9][CH2:8][C:7]([OH:14])=[O:13]

Inputs

Step One
Name
polybutylene succinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)O)(=O)O.C(CCC[*:2])[*:1]
Step Two
Name
aliphatic polyester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
polybutylene succinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)O)(=O)O.C(CCC[*:2])[*:1]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC(=O)[O-])(=O)[O-]
Name
Type
product
Smiles
C(CCCCC(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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